molecular formula C8H15N3O2 B12877818 N'-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide

N'-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide

Cat. No.: B12877818
M. Wt: 185.22 g/mol
InChI Key: CCYSZWRXGAVNCN-UHFFFAOYSA-N
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Description

N'-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide is a hydrazide derivative featuring a partially saturated isoxazole ring (4,5-dihydroisoxazole) substituted with methyl groups at positions 3 and 5. While explicit data on its synthesis or applications are absent in the provided evidence, structural analogs highlight its relevance in medicinal and industrial chemistry.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N'-(3,5-dimethyl-4H-1,2-oxazol-5-yl)propanehydrazide

InChI

InChI=1S/C8H15N3O2/c1-4-7(12)9-11-8(3)5-6(2)10-13-8/h11H,4-5H2,1-3H3,(H,9,12)

InChI Key

CCYSZWRXGAVNCN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC1(CC(=NO1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide typically involves the reaction of 3,5-dimethyl-4,5-dihydroisoxazole with propionohydrazide. One common method includes the use of base-catalyzed condensation reactions. For instance, the reaction can be carried out under mild basic conditions using sodium bicarbonate at ambient temperature. The reaction between hydroxyimoyl halides and dipolarophiles can yield a mixture of 3,5-disubstituted isoxazoles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar base-catalyzed reactions. The use of eco-friendly and metal-free synthetic routes is highly desirable to minimize costs and environmental impact. For example, the use of catalysts such as potassium carbonate and 4-toluenesulfonyl chloride in the presence of 18-crown-6 at elevated temperatures has been reported .

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as sodium hypochlorite.

    Reduction: Reduction reactions can be carried out using reducing agents like tin(II) chloride in methanol.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in aqueous conditions.

    Reduction: Tin(II) chloride in methanol.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Molecular Features

Key structural analogs (Table 1) demonstrate variations in heterocyclic rings, substituents, and functional groups, which influence their properties and applications.

Table 1. Comparison of Structural Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Key Features Potential Applications
N'-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide* C8H14N3O2 ~198.22 3,5-Dimethyl-4,5-dihydroisoxazole, hydrazide Pharmaceuticals, agrochemicals
N'-Benzoyl-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide C18H15ClF3N5O3 441.79 Benzoyl, chloro-trifluoromethyl-pyridine, isoxazole Drug candidate (antimicrobial/antiviral)
2’,3-Bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide (EVEROX 1024) C29H42N2O4 482.66 Di-tert-butyl-hydroxyphenyl groups Polymer additive (metal deactivator)
N'-(2-Chloro-3-phenyl-2-propenylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide C16H17ClN4O2 332.78 Chloro-propenylidene, pyrazolyl Agrochemicals (herbicides/insecticides)

*Molecular formula inferred from structural analysis due to lack of explicit data.

Functional and Structural Differences

  • Heterocyclic Core: The target compound’s 4,5-dihydroisoxazole (isoxazoline) ring enhances stability compared to fully unsaturated isoxazoles. In contrast, the pyrazole ring in introduces a ketone group, altering electronic properties and hydrogen-bonding capacity.
  • Substituent Effects :

    • The chloro-trifluoromethyl-pyridine substituent in adds steric bulk and electron-withdrawing effects, likely enhancing binding to biological targets (e.g., enzymes or receptors).
    • Di-tert-butyl-hydroxyphenyl groups in act as radical scavengers, explaining its role as a metal deactivator in polymers.
  • Hydrazide Functionality :

    • All compounds share a hydrazide group, enabling chelation or nucleophilic reactions. However, substituents modulate reactivity: the benzoyl group in may reduce hydrazide nucleophilicity, whereas the target compound’s simpler structure could favor synthetic versatility.

Biological Activity

N'-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C8H12N4OC_8H_{12}N_4O and has a molecular weight of approximately 168.2 g/mol. The structure features a hydrazide functional group attached to a 4,5-dihydroisoxazole ring, which is known for its diverse biological properties.

Antiviral Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses by inhibiting viral replication and enhancing host immune responses. A study highlighted the potential of isoxazole derivatives as anti-herpetic agents, suggesting that modifications in the isoxazole structure can lead to improved antiviral activity against HSV-1 .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies on cell lines such as Vero cells demonstrated that the compound exhibited low toxicity at concentrations below 200 μg/mL. However, significant cytotoxic effects were observed at higher concentrations (300 μg/mL and above), indicating a dose-dependent relationship .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes critical for viral replication or cellular processes. The hydrazide moiety may interact with key amino acids in target proteins, leading to altered enzyme activity and subsequent inhibition of viral life cycles.

Data Tables

Below is a summary table of relevant studies and findings associated with this compound:

Study ReferenceBiological ActivityIC50 ValueCell Line Used
Antiviral (HSV-1)Not specifiedVero
Cytotoxicity300 μg/mL (toxic threshold)Vero

Case Studies

Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers evaluated the antiviral efficacy of several isoxazole derivatives against HSV-1. Among these compounds, this compound demonstrated promising results in inhibiting viral replication at lower concentrations compared to other tested compounds.

Case Study 2: Safety Profile Assessment
A safety assessment was conducted using Vero cells to determine the cytotoxic effects of this compound. Results indicated that while the compound was generally safe at lower doses (up to 200 μg/mL), it began to exhibit cytotoxic effects at higher concentrations. This information is crucial for determining therapeutic windows for potential clinical applications.

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